

safe handling and storage procedures for succinic acid peroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Succinic acid peroxide*

Cat. No.: *B091122*

[Get Quote](#)

Application Notes and Protocols for Succinic Acid Peroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and potential applications of **succinic acid peroxide**. The information is intended to guide laboratory personnel in minimizing risks and utilizing this compound effectively in a research and development setting.

Chemical and Physical Properties

Succinic acid peroxide is a white, odorless, crystalline powder. It is a strong oxidizing agent and is known to be explosive, especially in its dry, pure form.[\[1\]](#) It is moderately soluble in water.[\[2\]](#)

Property	Value	Reference
Synonyms	Disuccinoyl peroxide	[3]
CAS Number	123-23-9	[3]
Molecular Formula	C ₈ H ₁₀ O ₈	[3]
Molecular Weight	234.16 g/mol	[4]
Melting Point	125 °C (decomposes)	[3]
Flash Point	183.3 °C	[3]
Appearance	Fine white odorless powder	[3]

Safe Handling and Storage Procedures

Succinic acid peroxide is a hazardous chemical that requires strict safety protocols. It is a strong oxidizing agent and poses a fire and explosion risk, particularly when in contact with combustible materials or subjected to heat, shock, or friction.[5][6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling **succinic acid peroxide**. The following PPE is mandatory:

- Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
- Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[3]
- Skin and Body Protection: Fire/flame resistant and impervious clothing. A lab coat should be worn at all times.[3]
- Respiratory Protection: In case of dust formation or inadequate ventilation, a self-contained breathing apparatus should be used.[3]

Handling

- Handle in a well-ventilated place.[3]

- Avoid contact with skin and eyes.[3]
- Avoid the formation of dust and aerosols.[3]
- Use non-sparking tools.[3]
- Prevent fire caused by electrostatic discharge.[3]
- Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

Storage

- Keep containers well-closed and protected from light.[3][6]
- Store in a cool, well-ventilated, and isolated area.[7]
- Store away from combustible materials, strong reducing agents, and catalysts such as transition metals (cobalt, iron, manganese, nickel, or vanadium).[2][5] Mixing with these can cause rapid decomposition, heat buildup, and explosion.[2][5]
- Store separately from other chemicals.[3]
- Observe the maximum and minimum storage temperatures as indicated on the packaging and Safety Data Sheet (SDS).[8]

Storage Condition	Recommendation	Citation
Temperature	Store in a cool place. Specific temperature limits should be followed as per the supplier's SDS.	[3][8]
Light	Protect from sunlight.	[3]
Ventilation	Store in a well-ventilated place.	[3]
Container	Keep only in original packaging, tightly closed.	[3]
Segregation	Store separately from incompatible materials.	[3][8]

Emergency Procedures

Spills and Leaks

- Evacuate personnel to a safe area.[3]
- Eliminate all ignition sources.[5]
- Keep combustibles away from the spilled material.[5]
- Do not touch damaged containers or spilled material without appropriate PPE.[5]
- For small spills, use inert, damp, non-combustible material like vermiculite or sand for cleanup with non-sparking tools.[5] Place the collected material into loosely covered plastic containers for later disposal.[5]
- Keep the substance wet using a water spray.[5]

Fire

- For small fires, water spray or fog is preferred. If water is not available, use dry chemical, CO₂, or regular foam.[5]

- For large fires, flood the fire area with water from a distance.[5]
- Wear a self-contained breathing apparatus for firefighting.[3]
- Containers may explode when heated.[5]

First Aid

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical help.[3]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Experimental Protocols

Laboratory Synthesis of Succinic Acid Peroxide

This protocol is adapted from a patented method and should be performed with strict adherence to all safety precautions.

Materials:

- Succinic anhydride
- 30% Hydrogen peroxide (superoxol)
- Deionized water
- Ice-water bath
- Three-necked flask with a mechanical stirrer

- Vacuum filtration apparatus

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and placed in an ice-water bath, add 280 ml of deionized water cooled to 7-8 °C.
- Add 388 g of 30% hydrogen peroxide to the flask and begin stirring.
- Slowly add 200 g of succinic anhydride to the mixture while maintaining high agitation.
- Control the temperature of the reaction mixture at 10 °C using the ice-water bath.
- Allow the reaction to proceed for 2 hours.
- After the reaction is complete, let the mixture stand for 1-5 hours at 0-15 °C to allow for crystallization.
- Collect the crystalline product by vacuum filtration.
- Wash the filter cake 2-3 times with cold (0-15 °C) deionized water.
- Dry the product appropriately (e.g., suction filtration drying).

Application Protocol: Free Radical Polymerization (Representative Method)

Succinic acid peroxide, as a diacyl peroxide, can be used as a free-radical initiator for the polymerization of vinyl monomers. This protocol is a general procedure for the suspension polymerization of styrene, using a diacyl peroxide initiator. Parameters may need to be optimized for **succinic acid peroxide**.

Materials:

- Styrene (monomer)
- **Succinic acid peroxide** (initiator)

- Polyvinyl alcohol (suspending agent)
- Deionized water
- Reaction vessel with a mechanical stirrer and reflux condenser
- Heating mantle

Procedure:

- In the reaction vessel, dissolve polyvinyl alcohol in deionized water with stirring and heating to approximately 90 °C to create the aqueous phase.
- In a separate beaker, dissolve the desired amount of **succinic acid peroxide** in styrene to prepare the monomer phase. The initiator concentration typically ranges from 0.1 to 1% by weight of the monomer.
- Allow the aqueous phase to cool to the desired reaction temperature (e.g., 80-90 °C).
- With vigorous stirring, add the monomer phase to the aqueous phase to form a fine suspension of monomer droplets.
- Heat the suspension to the reaction temperature to initiate polymerization. The decomposition rate of the peroxide is temperature-dependent.
- Maintain the reaction for a set period (e.g., 2-4 hours) with continuous stirring.
- After the polymerization is complete, cool the mixture while stirring.
- Filter the polymer beads and wash them thoroughly with water and then with a suitable solvent (e.g., methanol) to remove any unreacted monomer and initiator.
- Dry the polymer beads.

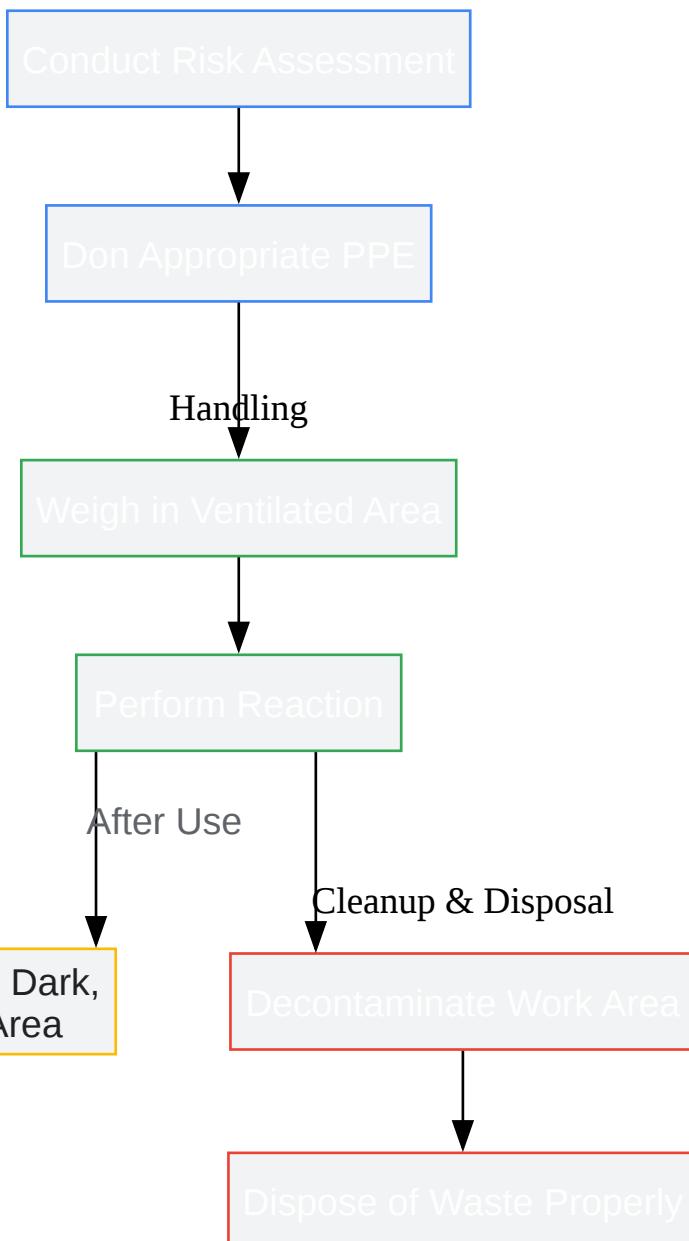
Application Protocol: Evaluation of Disinfectant Efficacy (General Method)

This protocol provides a general method for testing the efficacy of a disinfectant solution, which can be prepared using **succinic acid peroxide**.

Materials:

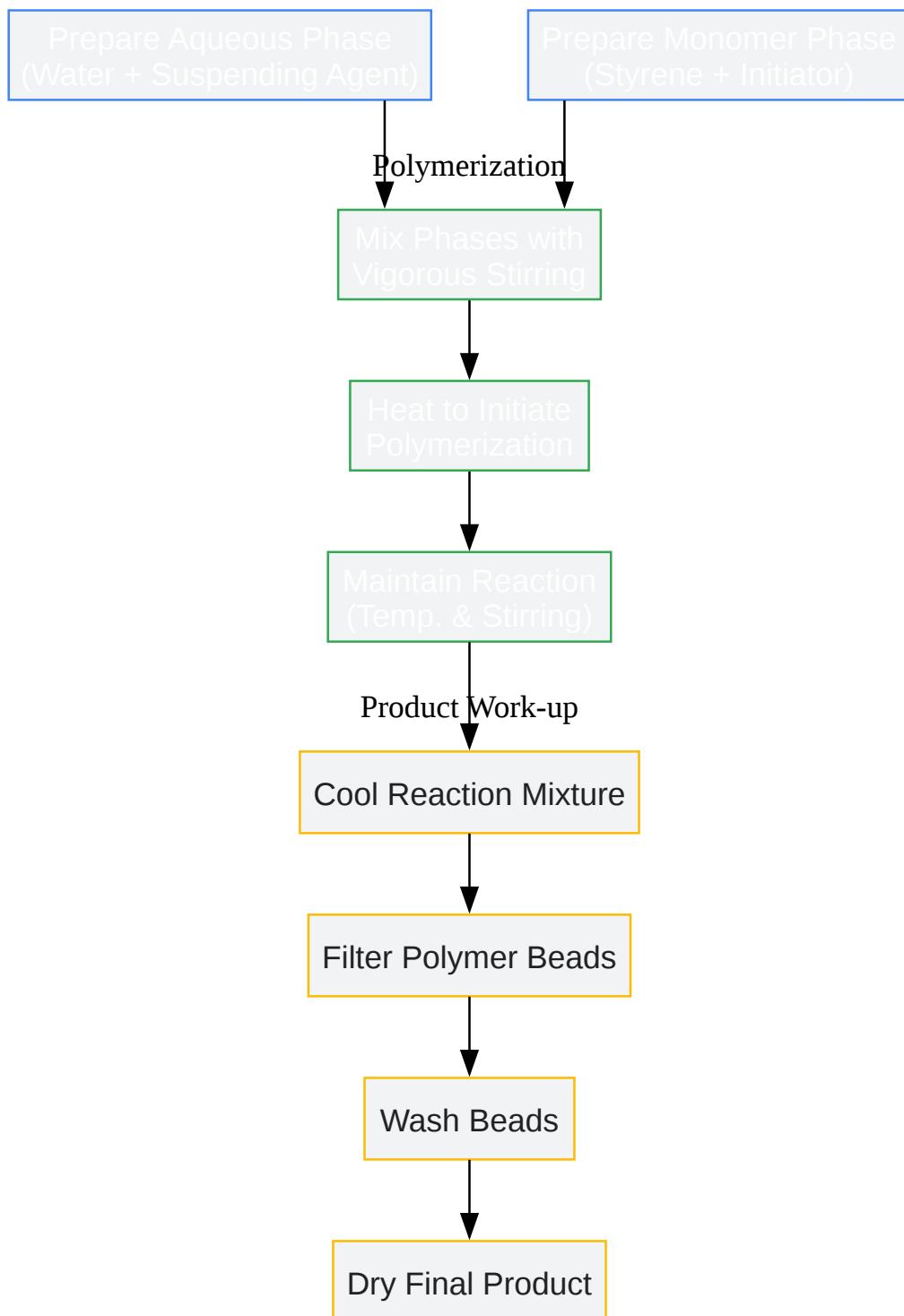
- **Succinic acid peroxide** solution of desired concentration
- Bacterial cultures (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile purified water
- Normal saline
- Soybean Casein Digest Agar (SCDA)
- Sterile test tubes, pipettes, and Petri dishes
- Incubator

Procedure:


- Preparation of Disinfectant and Control:
 - Prepare the desired concentration of the **succinic acid peroxide** disinfectant solution.
 - Prepare a set of control tubes with sterile purified water.
- Inoculation:
 - Prepare a suspension of the test microorganism to a known concentration (e.g., 1×10^5 to 1×10^6 cfu/ml).
 - Add 0.1 ml of the microbial suspension to both the disinfectant solution tubes and the control tubes.
- Exposure and Neutralization:
 - At specific time intervals (e.g., 5, 10, and 15 minutes), take an aliquot from the disinfectant tube and perform serial dilutions in normal saline. This step is crucial to neutralize the

disinfectant's activity.

- Perform the same serial dilutions for the control tubes at the initial time point.
- Plating and Incubation:
 - Plate 1 ml of each dilution onto SCDA plates.
 - Incubate the plates at 30-35 °C for 5 days.
- Data Analysis:
 - Count the number of colonies on the plates and calculate the concentration of viable microorganisms (cfu/ml) for both the control and the disinfectant-treated samples at each time point.
 - Calculate the percentage reduction in the microbial population for each time point. The acceptance criterion is often a 90% or greater reduction within a specified time.[\[7\]](#)


Diagrams

Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **succinic acid peroxide**.

Reaction Setup

[Click to download full resolution via product page](#)

Caption: Experimental workflow for suspension polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. SUCCINIC ACID PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. eng.uc.edu [eng.uc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. US20060111529A1 - Dosing of peroxide to a suspension process wherein styrene is polymerized - Google Patents [patents.google.com]
- 7. SOP for Disinfectant Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 8. Disinfectant Efficacy Testing | Basicmedical Key [basicmedicalkey.com]
- To cite this document: BenchChem. [safe handling and storage procedures for succinic acid peroxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091122#safe-handling-and-storage-procedures-for-succinic-acid-peroxide\]](https://www.benchchem.com/product/b091122#safe-handling-and-storage-procedures-for-succinic-acid-peroxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com